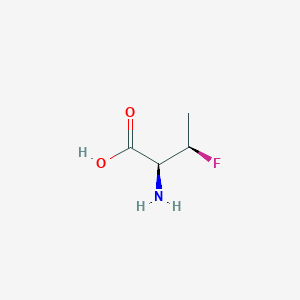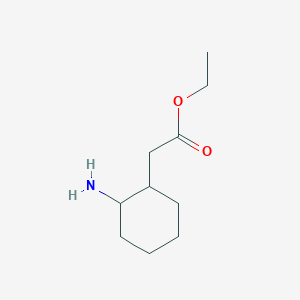
Propiophenone, 2'-amino-3-(dimethylamino)-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propiophenone, 2’-amino-3-(dimethylamino)-, hydrochloride is a chemical compound that belongs to the class of amines It is characterized by the presence of both amino and dimethylamino groups attached to the propiophenone structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Propiophenone, 2’-amino-3-(dimethylamino)-, hydrochloride typically involves the reaction of dimethylamine with a suitable precursor. One common method involves the substitution reaction of dimethylamine with 3-chloro-1,2-propanediol in the presence of an alkali such as sodium methoxide. The reaction is carried out in a solvent mixture of water and methanol at controlled temperatures .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar principles but optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the desired product is obtained with minimal impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Propiophenone, 2’-amino-3-(dimethylamino)-, hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions, typically involving reducing agents such as lithium aluminum hydride.
Substitution: The amino and dimethylamino groups can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Electrophiles such as alkyl halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Propiophenone, 2’-amino-3-(dimethylamino)-, hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on certain biological pathways.
Industry: It is used in the production of various chemicals and materials, including pharmaceuticals and polymers
Wirkmechanismus
The mechanism of action of Propiophenone, 2’-amino-3-(dimethylamino)-, hydrochloride involves its interaction with specific molecular targets. The amino and dimethylamino groups play a crucial role in its reactivity and interactions with other molecules. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylamine (Aniline): Similar in structure but lacks the dimethylamino group.
Dimethylamine: Contains the dimethylamino group but lacks the aromatic ring structure.
Uniqueness
Propiophenone, 2’-amino-3-(dimethylamino)-, hydrochloride is unique due to the presence of both amino and dimethylamino groups attached to the aromatic ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
51736-48-2 |
|---|---|
Molekularformel |
C11H17ClN2O |
Molekulargewicht |
228.72 g/mol |
IUPAC-Name |
1-(2-aminophenyl)-3-(dimethylamino)propan-1-one;hydrochloride |
InChI |
InChI=1S/C11H16N2O.ClH/c1-13(2)8-7-11(14)9-5-3-4-6-10(9)12;/h3-6H,7-8,12H2,1-2H3;1H |
InChI-Schlüssel |
SEQKYLMCGILZEE-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCC(=O)C1=CC=CC=C1N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



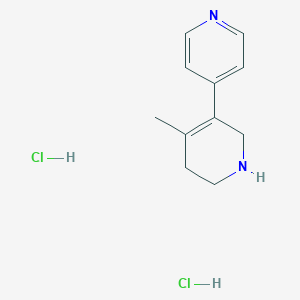
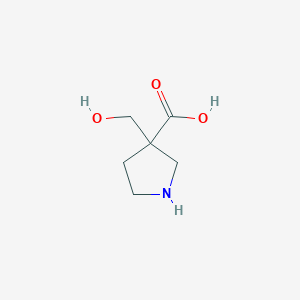
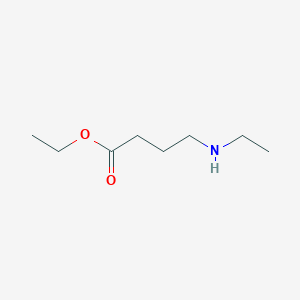
methyl}-N-[4-(1-methoxyethyl)phenyl]prop-2-enamide](/img/structure/B13547382.png)


![2-(Benzyloxy)-1-{2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl}ethan-1-one](/img/structure/B13547400.png)
![3-Bromo-2-methylimidazo[1,2-a]pyridin-6-amine](/img/structure/B13547419.png)
![1,3-dimethyl-5-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13547424.png)
![2-oxo-1H,2H,3H,4H-pyrido[2,3-b]pyrazine-6-carboxylicacidhydrochloride](/img/structure/B13547427.png)

